Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- typically involves the alkylation of pyrazoles with appropriate reagents. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with N,N-dimethylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pyrazole ring structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
N,N-Dimethylbenzenamine: Another aromatic amine with different functional groups.
Pyrazolylpyridazine: A bicyclic system with pyrazole and pyridazine rings.
Uniqueness
Benzenamine, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethyl- is unique due to its combination of a pyrazole ring with a dimethylbenzenamine moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
832723-60-1 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H17N3/c1-10-9-11(2)16(14-10)13-8-6-5-7-12(13)15(3)4/h5-9H,1-4H3 |
InChI Key |
JVUIIQFDOLNHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N(C)C)C |
Origin of Product |
United States |
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